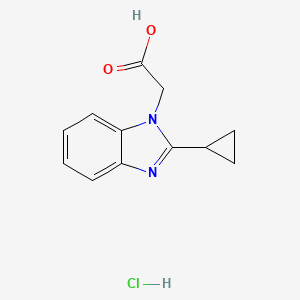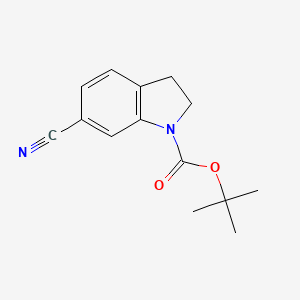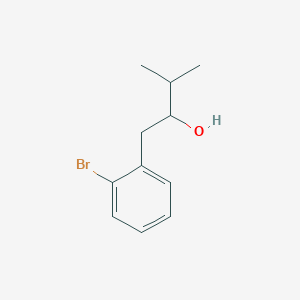
1-(2-Bromophenyl)-3-methylbutan-2-ol
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions (temperature, pressure), and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties can include reactivity, flammability, and types of chemical reactions the compound can undergo.Applications De Recherche Scientifique
Organic Synthesis Applications
- Synthesis of α-Methylenebutyrolactones : A method involving the reaction of 3-bromo-3-buten-1-ols with nickel carbonyl, yielding α-methylenebutyrolactones directly, highlights the utility of related brominated compounds in synthesizing complex lactones (MatsudaIsamu, 1978).
Biofuel Production
- Anaerobic Production of Isobutanol : Engineered enzymes have enabled the anaerobic conversion of glucose to isobutanol, a biofuel, demonstrating an application of brominated compounds in metabolic engineering for sustainable energy sources (S. Bastian et al., 2011).
Chemical Reaction Studies
- Autoxidation of Brominated Compounds : Studies on the autoxidation of optically active brominated butanes provide insights into the stereochemistry and reaction dynamics of brominated organics, relevant for understanding reaction mechanisms in organic chemistry (J. Howard et al., 1977).
Catalysis and Reaction Engineering
- Ionic Liquid-Catalyzed Alkylation : The use of ionic liquids for the alkylation of isobutane with butenes demonstrates an application of brominated compounds in catalysis, offering a greener alternative to traditional acid-catalyzed processes (K. Yoo et al., 2004).
Physical Chemistry
- Surface Behavior Studies : The measurement of surface tensions in mixtures containing bromobutane highlights the application of such compounds in understanding the physicochemical properties of liquid mixtures, relevant for the design of chemical processes and materials (B. Giner et al., 2005).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Orientations Futures
Future directions could involve potential applications of the compound, areas of research interest, and how the compound could be modified to enhance its properties or reduce its hazards.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-8(2)11(13)7-9-5-3-4-6-10(9)12/h3-6,8,11,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWCUTIDZAWPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-methylbutan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



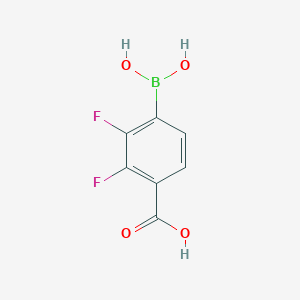
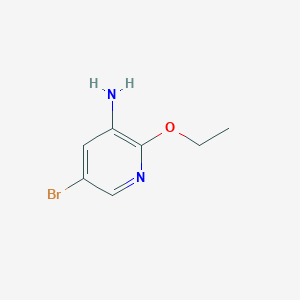
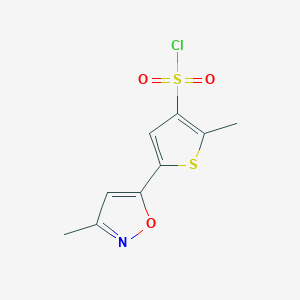
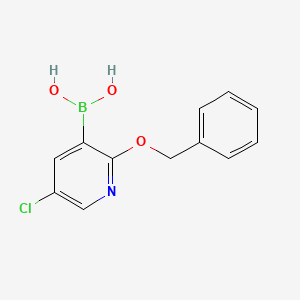
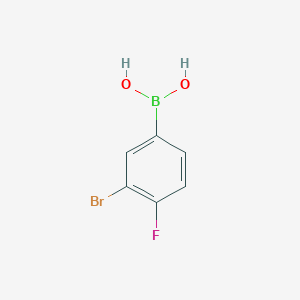
![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-thiophenesulfonyl chloride](/img/structure/B1523259.png)
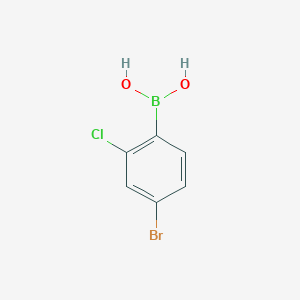
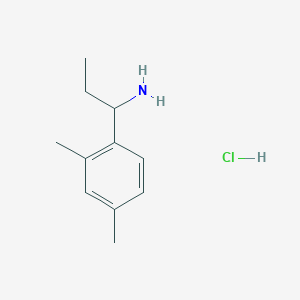
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1523265.png)
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1523267.png)
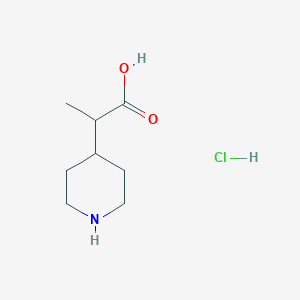
![[Amino(thiophen-2-yl)methylidene]amino 4-chlorobutanoate](/img/structure/B1523270.png)
